molecular formula C6H11IO B1398489 4-(Iodomethyl)-2,2-dimethyloxetane CAS No. 121137-97-1

4-(Iodomethyl)-2,2-dimethyloxetane

Cat. No. B1398489
M. Wt: 226.06 g/mol
InChI Key: NVLLHQRFWYOVSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions required for the reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and spectral properties .

Scientific Research Applications

Kinetics of Cyclic Ether Peroxy Radicals

A study by Doner, Zádor, and Rotavera (2022) explored the kinetics of cyclic ether peroxy radicals derived from 2,4-dimethyloxetane, an important cyclic ether intermediate in the low-temperature combustion of n-pentane. Their research showed that diastereomeric cyclic ether peroxy radicals display significantly different reactivities and provided insights into the effects of stereoisomers on reaction pathways and product yields in combustion processes (Doner, Zádor, & Rotavera, 2022).

Azidoiodinanes in Organic Synthesis

Zhdankin et al. (1996) demonstrated the preparation and chemical properties of azidoiodinanes derived from benziodoxoles, indicating their potential as reagents for direct azidation of various organic substrates. This study highlights the versatility of iodine-containing compounds in organic synthesis (Zhdankin et al., 1996).

Iodination for Regiospecific Functionalization

Niclas, Zeuner, Gründemann, and Zölch (1987) investigated the iodination of 4-amino-2,6-dimethyl-pyrimidine, demonstrating a method for regiospecific functionalization. This study illustrates the utility of iodination reactions in creating specifically functionalized compounds (Niclas, Zeuner, Gründemann, & Zölch, 1987).

Radical Cascade Reactions in Organic Synthesis

Kitagawa, Yamada, Sugawara, and Taguchi (2002) conducted a study on radical cascade reactions using 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor. This research underscores the role of iodomethyl compounds in facilitating complex organic synthesis processes (Kitagawa, Yamada, Sugawara, & Taguchi, 2002).

Polymerization Processes

Guo, Zou, and Pan (2001) examined the cationic ring-opening polymerization of 3,3-dimethyloxetane, providing valuable insights into the polymerization mechanisms and kinetics. This research is pivotal for understanding and optimizing polymerization processes involving cyclic ethers (Guo, Zou, & Pan, 2001).

Electrophilic Cyclization in Natural Product Synthesis

Song, Liu, and Wang (2013) showcased the preparation of 4-iodomethyl substituted tetrahydro-β-carbolines via iodine-promoted cascade electrophilic cyclization, a critical technique in the synthesis of natural products and bioactive molecules (Song, Liu, & Wang, 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or theoretical studies .

properties

IUPAC Name

4-(iodomethyl)-2,2-dimethyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO/c1-6(2)3-5(4-7)8-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLLHQRFWYOVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(O1)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Iodomethyl)-2,2-dimethyloxetane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AF Stepan, K Karki, WS McDonald… - Journal of medicinal …, 2011 - ACS Publications
A metabolism-based approach toward the optimization of a series of N-arylsulfonamide-based γ-secretase inhibitors is reported. The lead cyclohexyl analogue 6 suffered from extensive …
Number of citations: 95 pubs.acs.org

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